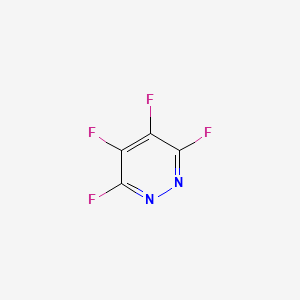

四氟吡啶嗪

描述

TETRAFLUOROPYRIDAZINE is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and four fluorine atoms. Pyridazines are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

科学研究应用

TETRAFLUOROPYRIDAZINE has numerous applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties

Agriculture: The compound is utilized in the development of herbicides and plant growth regulators.

Material Science: Pyridazine derivatives are employed in the creation of optoelectronic materials and polymers.

作用机制

Target of Action

Tetrafluoropyridazine is highly electrophilic due to the presence of several fluorine atoms attached to the heteroaryl rings . It reacts readily with a wide range of nucleophilic species, making these nucleophiles its primary targets .

Mode of Action

The compound’s mode of action involves nucleophilic aromatic substitution reactions . The high electrophilicity of tetrafluoropyridazine allows it to react very readily with nucleophiles, leading to the displacement of fluorine atoms .

Biochemical Pathways

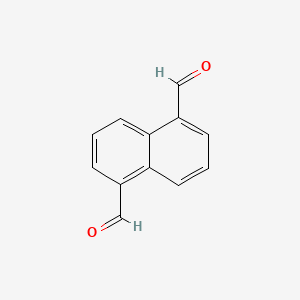

The interaction of tetrafluoropyridazine with nucleophiles affects various biochemical pathways. These reactions have enabled the synthesis of a wide range of highly functionalised heterocyclic derivatives, macrocycles, and ring-fused systems .

Result of Action

The result of tetrafluoropyridazine’s action is the formation of highly functionalised heterocyclic derivatives . These derivatives can be used in various applications, from pharmaceuticals to materials .

Action Environment

The action of tetrafluoropyridazine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species. For example, the reaction of tetrafluoropyridazine with nucleophiles is typically carried out under controlled conditions in a laboratory setting .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine, tetrafluoro- typically involves the cyclization of a diaminopyridazine with nitrite or the treatment of 1,2,3-triazole dicarbonyl species with hydrazine hydrate followed by acid or heat-promoted cyclization

Industrial Production Methods: Industrial production of pyridazine, tetrafluoro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are common practices to achieve efficient production .

化学反应分析

Types of Reactions: TETRAFLUOROPYRIDAZINE undergoes various chemical reactions, including:

Electrophilic Attack: The nitrogen atoms in the pyridazine ring can be targeted by electrophiles, leading to substitution reactions.

Reduction Reactions: The compound can be reduced to form hydropyridazines.

Cycloaddition Reactions: TETRAFLUOROPYRIDAZINE can participate in cycloaddition reactions to form complex ring structures.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens and acids.

Reduction: Reagents such as hydrogen gas and metal catalysts are used.

Cycloaddition: Reagents like dienes and alkynes under heat or catalytic conditions.

Major Products: The major products formed from these reactions include substituted pyridazines, hydropyridazines, and various fused ring systems .

相似化合物的比较

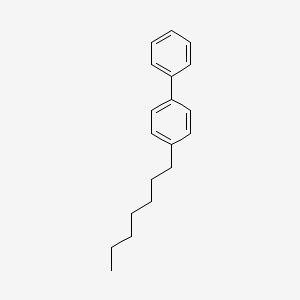

Pyridazine: Contains two adjacent nitrogen atoms but lacks the tetrafluoro- substituents.

Pyrimidine: Similar structure with nitrogen atoms at positions 1 and 3.

Pyrazine: Nitrogen atoms at positions 1 and 4.

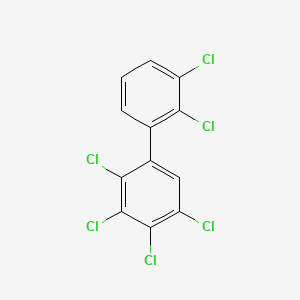

Uniqueness: TETRAFLUOROPYRIDAZINE is unique due to the presence of four fluorine atoms, which enhance its chemical stability and biological activity compared to other pyridazine derivatives .

属性

IUPAC Name |

3,4,5,6-tetrafluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGAMTYFRMRZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227159 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7627-80-7 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrafluoropyridazine?

A1: Tetrafluoropyridazine has the molecular formula C4F4N2 and a molecular weight of 184.06 g/mol.

Q2: What spectroscopic data is available for characterizing tetrafluoropyridazine?

A2: ¹⁹F NMR spectroscopy is particularly useful for characterizing tetrafluoropyridazine and its derivatives. Mass spectrometry (m.s.) is also commonly employed for identification. [, ]

Q3: What is the most prominent characteristic of tetrafluoropyridazine's chemical behavior?

A3: Tetrafluoropyridazine is highly susceptible to nucleophilic aromatic substitution reactions, readily reacting with nucleophiles to replace fluorine atoms. This reactivity allows for the synthesis of a wide range of substituted pyridazine derivatives. [, , , ]

Q4: Which positions on the tetrafluoropyridazine ring are most reactive towards nucleophilic substitution?

A4: The fluorine atoms at the 4 and 5 positions of the tetrafluoropyridazine ring exhibit the highest reactivity toward nucleophilic substitution under basic conditions. Interestingly, under strongly acidic conditions, the 3 and 6 positions become more susceptible to nucleophilic attack. [, ]

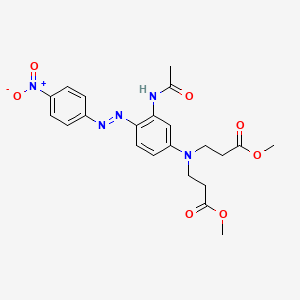

Q5: Can you provide examples of nucleophiles that react with tetrafluoropyridazine?

A5: A diverse range of nucleophiles, including amines, alkoxides, and thiolates, have been shown to react with tetrafluoropyridazine. For example, reactions with amines lead to the formation of substituted amino-pyridazines, while reactions with alkoxides yield alkoxy-pyridazines. [, , , , ]

Q6: What are the potential applications of tetrafluoropyridazine derivatives?

A6: The unique properties of tetrafluoropyridazine derivatives make them promising candidates for various applications. These include:

- Pharmaceuticals: Substituted pyridazines are frequently encountered in medicinal chemistry, holding potential as drug scaffolds. [, , ]

- Polymers: Tetrafluoropyridazine can act as a monomer for synthesizing novel fluorinated polymers. The incorporation of fluorine often imparts desirable properties to polymers, such as thermal stability and chemical resistance. [, ]

- Materials Science: The versatility of tetrafluoropyridazine as a building block opens avenues for creating novel materials with tailored properties. [, ]

Q7: Has computational chemistry been employed to study tetrafluoropyridazine?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the reactivity and regioselectivity of nucleophilic substitution reactions on tetrafluoropyridazine. These calculations provide insights into the reaction mechanisms and help explain the observed reactivity patterns. [, ]

Q8: Can tetrafluoropyridazine undergo rearrangement reactions?

A8: Yes, tetrafluoropyridazine exhibits interesting rearrangement behavior under specific conditions:

- Thermal Rearrangement: Upon heating to high temperatures (around 800°C), tetrafluoropyridazine can rearrange to form tetrafluoropyrimidine. []

- Photochemical Rearrangement: When exposed to UV irradiation, tetrafluoropyridazine rearranges to yield perfluoropyrazines. [, ]

- Fluoride-Ion Induced Rearrangement: In the presence of fluoride ions, perfluoroalkyl substituents on the pyridazine ring can migrate, leading to isomeric products. [, ]

Q9: What is the mechanism proposed for the thermal rearrangement of tetrafluoropyridazine to tetrafluoropyrimidine?

A9: The proposed mechanism involves the formation of a diazabenzvalene intermediate, which subsequently undergoes a sigmatropic rearrangement to yield the pyrimidine derivative. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenylethanol](/img/new.no-structure.jpg)

![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)